molecular formula C18H18N4O4S B11500017 N-benzyl-4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide

N-benzyl-4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide

Cat. No.: B11500017
M. Wt: 386.4 g/mol
InChI Key: BRMVTYZMFDKIAH-UHFFFAOYSA-N
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Description

N-benzyl-4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[1,2-a][1,2,4]triazole core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide typically involves multi-step reactions. One common approach is the cyclization of appropriate hydrazine derivatives with benzyl-substituted sulfonamides under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonamide moieties using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or amines in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with potential biological activities.

Scientific Research Applications

N-benzyl-4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.

    N-benzyl-1H-pyrazolo[3,4-d]pyrimidine: Known for its biological activities and potential therapeutic applications.

    N-benzyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure and diverse biological activities.

Uniqueness

N-benzyl-4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both benzyl and sulfonamide groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

N-benzyl-4-(1,3-dioxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H18N4O4S/c23-17-20-11-4-12-21(20)18(24)22(17)15-7-9-16(10-8-15)27(25,26)19-13-14-5-2-1-3-6-14/h1-3,5-10,19H,4,11-13H2

InChI Key

BRMVTYZMFDKIAH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4

Origin of Product

United States

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